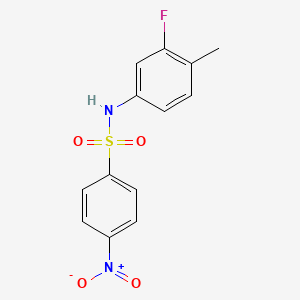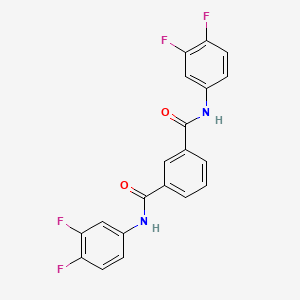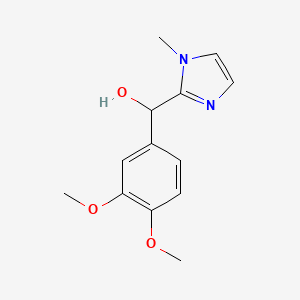![molecular formula C16H15N2+ B11643104 4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium](/img/structure/B11643104.png)
4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium is a heterocyclic compound that has garnered significant interest in the fields of medicinal, bioorganic, and pharmaceutical chemistry. This compound is known for its unique structural properties, which make it a valuable scaffold for the development of fluorescent sensors and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium involves the condensation of indol-3-ylcarbaldehydes with 2-methylazines under microwave irradiation . This method provides high yields and is particularly useful for creating structural scaffolds for bishetarylethylene fluorescent sensors.
Industrial Production Methods
While specific industrial production methods for (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium are not widely documented, the use of microwave-assisted synthesis suggests potential for scalability. The high efficiency and yield of this method make it a promising candidate for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives, while reduction can produce various indole-based compounds.
Scientific Research Applications
(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting nucleic acids and other biomolecules.
Biology: Employed in the visualization of RNA in living cells due to its high selectivity and photostability.
Medicine: Investigated for its potential anticancer and antimalarial activities.
Industry: Utilized in the development of diagnostic tools and sensors for various applications.
Mechanism of Action
The mechanism of action of (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium involves its interaction with nucleic acids and other biomolecules. The compound’s fluorescent properties allow it to bind selectively to RNA and DNA, enabling visualization and analysis. The molecular targets and pathways involved include the binding sites on nucleic acids, which facilitate the compound’s role as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide
- 2-[(E)-2-(1H-indol-3-yl)vinyl]-1-methylquinolinium iodide
Uniqueness
(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium stands out due to its high photostability and selectivity for nucleic acids, making it particularly useful for in vivo applications. Its structural properties also allow for the development of highly selective contrast fluorescent probes, which are essential for advanced diagnostic and therapeutic applications.
Properties
Molecular Formula |
C16H15N2+ |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole |
InChI |
InChI=1S/C16H14N2/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16/h2-12H,1H3/p+1 |
InChI Key |
REPRLCRXMJXHAW-UHFFFAOYSA-O |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-2-butyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643023.png)
![2-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11643047.png)
![3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11643051.png)
![5-[5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11643058.png)
![2-(4-methylphenoxy)-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}acetamide](/img/structure/B11643067.png)
![propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B11643068.png)
![3-(2-methylprop-2-en-1-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11643072.png)
![methyl (4Z)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643074.png)
![methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11643082.png)



![N-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl}acetamide](/img/structure/B11643098.png)
![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11643111.png)
